molecular formula C14H9ClO3 B5742584 (4-Chloro-2-formylphenyl) benzoate

(4-Chloro-2-formylphenyl) benzoate

Cat. No.: B5742584
M. Wt: 260.67 g/mol
InChI Key: JDVXZDGJVLEODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-formylphenyl) benzoate is an organic compound that features a benzoate ester linked to a chlorinated formylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-formylphenyl) benzoate typically involves the esterification of 4-chloro-2-formylphenol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the phenol and benzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture for several hours to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-formylphenyl) benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-2-carboxyphenyl benzoate.

    Reduction: 4-Chloro-2-hydroxyphenyl benzoate.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-formylphenyl) benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-formylphenyl) benzoate depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, making it a useful intermediate in organic synthesis. The chlorine atom can undergo substitution reactions, allowing for the introduction of various functional groups. These properties make the compound versatile in different chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-formylphenylboronic acid: Similar structure but with a boronic acid group instead of a benzoate ester.

    4-Formylphenylboronic acid: Lacks the chlorine atom but has a similar formyl group and boronic acid functionality.

    4-Chloro-2-hydroxyphenyl benzoate: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

(4-Chloro-2-formylphenyl) benzoate is unique due to the presence of both a formyl group and a chlorine atom, which provide distinct reactivity patterns. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-6-7-13(11(8-12)9-16)18-14(17)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVXZDGJVLEODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-formylphenyl) benzoate
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-formylphenyl) benzoate
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-formylphenyl) benzoate
Reactant of Route 4
Reactant of Route 4
(4-Chloro-2-formylphenyl) benzoate
Reactant of Route 5
Reactant of Route 5
(4-Chloro-2-formylphenyl) benzoate
Reactant of Route 6
Reactant of Route 6
(4-Chloro-2-formylphenyl) benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.